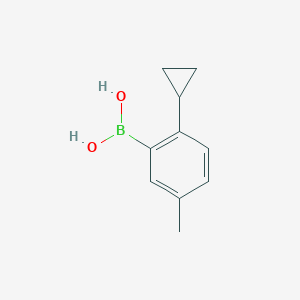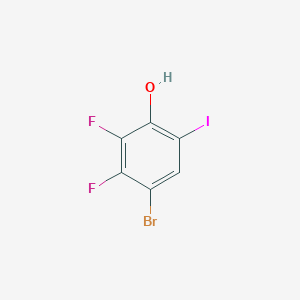
4-Bromo-2,3-difluoro-6-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3-difluoro-6-iodophenol is an organic compound with the molecular formula C6H2BrF2IO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluoro-6-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of phenol derivatives. For instance, the bromination and iodination of 2,3-difluorophenol can be carried out using bromine and iodine reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,3-difluoro-6-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by other aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-2,3-difluoro-6-iodophenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3-difluoro-6-iodophenol involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards biological targets. The phenolic group can form hydrogen bonds, further stabilizing the interactions with proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,6-difluorophenol
- 4-Bromo-2-iodophenol
- 2,3-Difluoro-6-iodophenol
Uniqueness
4-Bromo-2,3-difluoro-6-iodophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of bromine, fluorine, and iodine atoms allows for diverse chemical modifications and applications .
Propriétés
Formule moléculaire |
C6H2BrF2IO |
|---|---|
Poids moléculaire |
334.88 g/mol |
Nom IUPAC |
4-bromo-2,3-difluoro-6-iodophenol |
InChI |
InChI=1S/C6H2BrF2IO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H |
Clé InChI |
QOZDCLIJCCGAQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)O)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



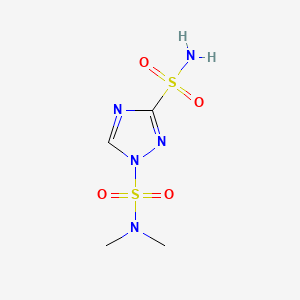
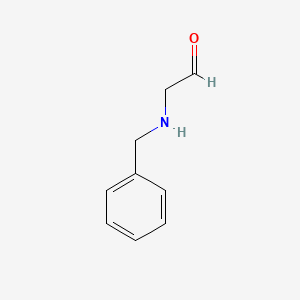
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)
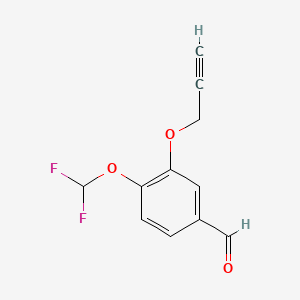
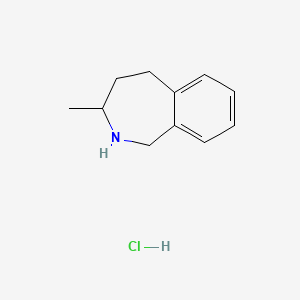
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
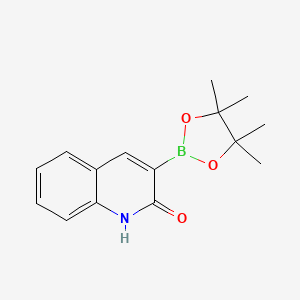
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
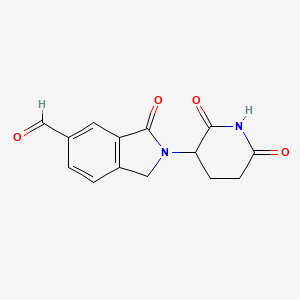
amine hydrochloride](/img/structure/B13455108.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid](/img/structure/B13455114.png)
